molecular formula C16H25NO B1505293 3-(4-Tert-butoxybenzyl)piperidine CAS No. 661470-64-0

3-(4-Tert-butoxybenzyl)piperidine

Cat. No.: B1505293
CAS No.: 661470-64-0
M. Wt: 247.38 g/mol
InChI Key: AGGPWEBHKVKTLP-UHFFFAOYSA-N
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Description

3-(4-Tert-butoxybenzyl)piperidine is a piperidine derivative featuring a tert-butoxy-substituted benzyl group at the 3-position of the piperidine ring. Piperidine, a six-membered aliphatic amine, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The tert-butoxybenzyl substituent introduces steric bulk and electron-donating properties, which may enhance metabolic stability and influence binding interactions in therapeutic applications .

Properties

IUPAC Name

3-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-16(2,3)18-15-8-6-13(7-9-15)11-14-5-4-10-17-12-14/h6-9,14,17H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGPWEBHKVKTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702148
Record name 3-[(4-tert-Butoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661470-64-0
Record name 3-[(4-tert-Butoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butoxybenzyl)piperidine typically involves the following steps:

  • Benzyl Protection: The starting material, piperidine, is first protected by converting it into a benzyl-protected derivative.

  • Tert-Butylation: The benzyl-protected piperidine undergoes tert-butoxylation to introduce the tert-butoxy group at the 4-position of the benzyl ring.

  • Deprotection: Finally, the benzyl protecting group is removed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Tert-butoxybenzyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or aldehydes.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of different derivatives of the piperidine ring.

Scientific Research Applications

3-(4-Tert-butoxybenzyl)piperidine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Tert-butoxybenzyl)piperidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The tert-butoxybenzyl group distinguishes 3-(4-Tert-butoxybenzyl)piperidine from other piperidine derivatives. Key comparisons include:

  • 3-(4-Chlorobenzyl)piperidine (CAS: 769944-72-1) : The chloro substituent is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating tert-butoxy group. This difference may alter solubility and reactivity in nucleophilic environments .
  • 4-(4-Fluorophenyl)piperidine : The fluorophenyl group provides moderate electron-withdrawing effects and enhanced metabolic stability, often seen in CNS-targeting drugs. The absence of a benzyl linker reduces steric hindrance compared to the tert-butoxybenzyl group .
  • 1-t-Butyldioxymethyl-4-methylpiperidine : This compound, identified in coffee bean processing, has a dioxymethyl group that increases hydrophilicity, contrasting with the lipophilic tert-butoxybenzyl moiety .

Physical Properties

Limited data are available for this compound, but comparisons with analogous compounds reveal trends:

Compound Substituent Melting Point (°C) Key Feature Source
This compound 4-tert-butoxybenzyl Not reported High lipophilicity Target
4-(4-Fluorophenyl)piperidine 4-fluorophenyl 90.9–93 Moderate solubility in polar solvents
3-(4-Chlorobenzyl)piperidine 4-chlorobenzyl Not reported Electron-withdrawing substituent
1-Boc-3-(4-chlorobenzyl)piperidine-3-carboxylic acid BOC-protected Not reported Carboxylic acid enhances polarity

Conformational Analysis

  • Piperidine Ring Puckering: Piperidine derivatives adopt chair conformations, as seen in crystallographic studies of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline. The tert-butoxybenzyl group at the 3-position likely stabilizes specific conformers through steric interactions .
  • Intermolecular Interactions: Non-classical C–H⋯H contacts dominate in crystals of piperidine-based compounds, suggesting similar packing behavior for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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